molecular formula C25H27NO B6043322 N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine

N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine

Cat. No. B6043322
M. Wt: 357.5 g/mol
InChI Key: LXBZLAYQMZMIQH-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine, also known as 2C-B, is a psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1974 by Alexander Shulgin, a renowned chemist and pharmacologist who is known for his work on psychoactive compounds. 2C-B is a potent hallucinogen that is known for its unique effects, which include visual and auditory hallucinations, altered states of consciousness, and changes in mood and perception.

Mechanism of Action

The exact mechanism of action of N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine is not fully understood, but it is thought to act primarily as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor that is involved in the regulation of mood, perception, and cognition. N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine may also interact with other receptors in the brain, including the dopamine receptor and the noradrenergic receptor, which could contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine are complex and not fully understood. Studies have shown that N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine can produce changes in brain activity and connectivity, as well as alterations in neurotransmitter levels and receptor expression. It is also known to produce changes in heart rate, blood pressure, and body temperature, which could have implications for its safety and tolerability.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine in lab experiments is its potent and selective effects on the 5-HT2A receptor, which could be useful for studying the role of this receptor in various physiological and behavioral processes. However, one limitation is that N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine is a Schedule I controlled substance in the United States, which could make it difficult to obtain and use in research.

Future Directions

There are several future directions for research on N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine and other psychedelic drugs. One area of interest is the potential therapeutic applications of these compounds for treating mental health conditions, such as depression, anxiety, and addiction. Another area of interest is the use of psychedelic drugs to study the neural basis of consciousness and subjective experience. Finally, there is a need for further research on the safety and tolerability of these compounds, as well as their potential for abuse and dependence.

Synthesis Methods

The synthesis of N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine involves the reaction of 2,5-dimethoxybenzaldehyde with 2-phenylethylamine in the presence of benzyltriethylammonium chloride and sodium cyanoborohydride. This reaction produces N-benzyl-2,5-dimethoxyphenethylamine, which is then reacted with 2-methoxybenzaldehyde in the presence of sodium triacetoxyborohydride to produce N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine, or N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine.

Scientific Research Applications

N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine has been used in scientific research to study the effects of psychedelic drugs on the brain and behavior. Studies have shown that N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine can produce profound changes in perception, cognition, and emotion, and may have therapeutic potential for treating a variety of mental health conditions, including depression, anxiety, and post-traumatic stress disorder.

properties

IUPAC Name

(E)-N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO/c1-27-25-17-9-8-15-24(25)16-10-19-26(21-23-13-6-3-7-14-23)20-18-22-11-4-2-5-12-22/h2-17H,18-21H2,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBZLAYQMZMIQH-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CCN(CCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/CN(CCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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